3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydronaphthalene moiety and an ethoxy-substituted oxobutanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method is the Claisen–Schmidt condensation reaction, which is used to form the dihydronaphthalene core . This reaction involves the condensation of an aromatic aldehyde with a ketone under basic conditions, followed by cyclization and reduction steps to yield the dihydronaphthalene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death) . By binding to the active sites of this protein, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one derivatives: These compounds share a similar dihydronaphthalene core and have been studied for their biological activities.
Ethoxy-substituted oxobutanoic acids: Compounds with similar functional groups but different core structures.
Uniqueness
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. Its ability to inhibit specific proteins involved in disease pathways highlights its potential as a versatile research tool and therapeutic agent.
Properties
CAS No. |
93006-72-5 |
---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-(3,4-dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C16H18O4/c1-2-20-16(19)14(10-15(17)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8-9,14H,2,5,7,10H2,1H3,(H,17,18) |
InChI Key |
NUWBUMDAOCCYSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)C1=CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.